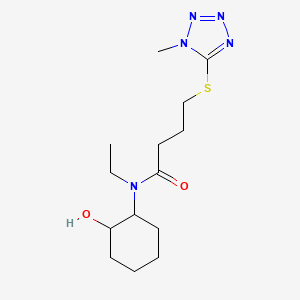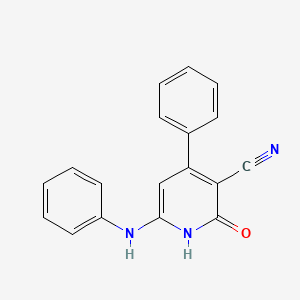![molecular formula C14H14N2S B14432432 N-(3'-Methyl[1,1'-biphenyl]-2-yl)thiourea CAS No. 76839-42-4](/img/structure/B14432432.png)
N-(3'-Methyl[1,1'-biphenyl]-2-yl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3’-Methyl[1,1’-biphenyl]-2-yl)thiourea is an organosulfur compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science. This compound features a biphenyl structure with a methyl group at the 3’ position and a thiourea moiety at the 2-yl position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(3’-Methyl[1,1’-biphenyl]-2-yl)thiourea can be synthesized through a condensation reaction between 3’-methyl[1,1’-biphenyl]-2-amine and thiophosgene. The reaction typically occurs in an organic solvent such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the synthesis of N-(3’-Methyl[1,1’-biphenyl]-2-yl)thiourea may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(3’-Methyl[1,1’-biphenyl]-2-yl)thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The biphenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated biphenyl derivatives.
Aplicaciones Científicas De Investigación
N-(3’-Methyl[1,1’-biphenyl]-2-yl)thiourea has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Comparación Con Compuestos Similares
Similar Compounds
Thiourea: The parent compound with a simpler structure.
N,N’-Dimethylthiourea: A derivative with two methyl groups attached to the nitrogen atoms.
1,3-Bis(2,6-dimethylphenyl)thiourea: A more complex derivative with additional methyl groups on the phenyl rings.
Uniqueness
N-(3’-Methyl[1,1’-biphenyl]-2-yl)thiourea is unique due to its biphenyl structure, which imparts distinct chemical and physical properties
Propiedades
| 76839-42-4 | |
Fórmula molecular |
C14H14N2S |
Peso molecular |
242.34 g/mol |
Nombre IUPAC |
[2-(3-methylphenyl)phenyl]thiourea |
InChI |
InChI=1S/C14H14N2S/c1-10-5-4-6-11(9-10)12-7-2-3-8-13(12)16-14(15)17/h2-9H,1H3,(H3,15,16,17) |
Clave InChI |
UUWLLBGIZQEXLX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2=CC=CC=C2NC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


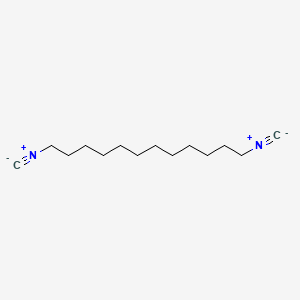
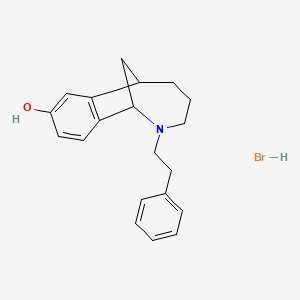

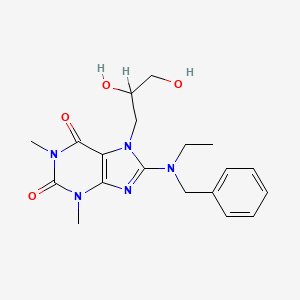
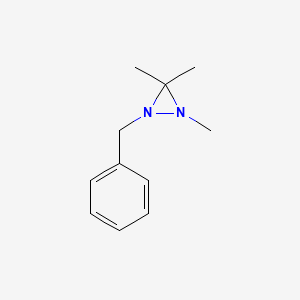
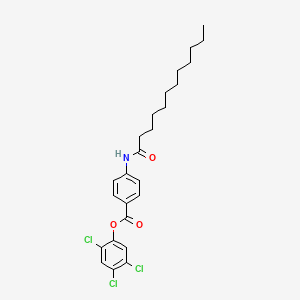
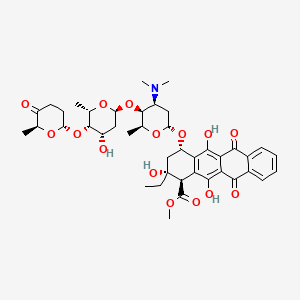
![4-[2-(1H-Pyrazol-1-yl)ethoxy]phenol](/img/structure/B14432384.png)
